Class-Level Target Engagement Potential: Piperazinylpyridazine dCTPase Inhibition
No direct activity data exist for CAS 946213‑06‑5. However, the piperazinylpyridazine scaffold has been validated as a novel dCTPase inhibitor chemotype. Lead compounds in this series increase dCTPase thermal stability (ΔTm) and display outstanding selectivity over related nucleotide-binding enzymes [1]. The 3,5-dimethoxybenzoyl substituent present in CAS 946213‑06‑5 represents a distinct electronic and steric environment compared to the trifluoromethylbenzoyl or benzoyl analogs reported in the literature, potentially influencing both potency and isoform selectivity.
| Evidence Dimension | dCTPase inhibition (class-level benchmark) |
|---|---|
| Target Compound Data | Not available for CAS 946213‑06‑5 |
| Comparator Or Baseline | Piperazin-1-ylpyridazine lead compounds: IC₅₀ values in the low micromolar to nanomolar range; ΔTm shifts of 2–8 °C |
| Quantified Difference | Cannot be calculated; target compound data missing |
| Conditions | Recombinant human dCTPase enzyme assays; thermal shift assays (J. Med. Chem. 2017) |
Why This Matters
Procurement of this specific analog enables systematic SAR exploration of the 3,5-dimethoxybenzoyl moiety within a pharmacologically validated scaffold.
- [1] Llona-Minguez, S., et al. Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. J. Med. Chem. 2017, 60, 4279–4292. View Source
